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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest to researchers in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

spectroscopic data in the public domain, this document presents a combination of predicted

spectroscopic data for 5-Bromoquinazoline-2,4-diamine and experimental data for a

structurally related analogue, 6-Bromoquinazoline-2,4(1H,3H)-dione. Detailed, generalized

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided to facilitate the characterization of this and similar

compounds.

Predicted Spectroscopic Data for 5-
Bromoquinazoline-2,4-diamine
In the absence of publicly available experimental spectra, computational predictions offer

valuable insights into the expected spectroscopic characteristics of 5-Bromoquinazoline-2,4-
diamine. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromoquinazoline-2,4-diamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.2 d 1H H-6

~7.4 - 7.7 t 1H H-7

~7.1 - 7.4 d 1H H-8

~6.0 - 7.0 (broad) s 2H C2-NH₂

~5.0 - 6.0 (broad) s 2H C4-NH₂

Note: Predicted chemical shifts are estimates and may vary from experimental values. The

broadness of the amine proton signals is expected due to quadrupole broadening and potential

hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromoquinazoline-2,4-diamine

Chemical Shift (δ) ppm Assignment

~160 - 165 C4

~155 - 160 C2

~150 - 155 C8a

~135 - 140 C7

~125 - 130 C5

~120 - 125 C6

~115 - 120 C8

~110 - 115 C4a

Note: These are predicted values and should be confirmed by experimental data.

Experimental Spectroscopic Data for a Structural
Analogue: 6-Bromoquinazoline-2,4(1H,3H)-dione
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To provide a contextual reference, the following tables present published experimental data for

6-Bromoquinazoline-2,4(1H,3H)-dione. It is crucial to note the structural differences: the

position of the bromine atom is at C6 instead of C5, and the functional groups at C2 and C4 are

carbonyls (dione) instead of amines (diamine).

Table 3: Experimental ¹H NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

11.43 br s - 1H N-H

11.26 br s - 1H N-H

7.93 s - 1H H-5

7.78 d 8.0 1H H-7

7.11 d 8.0 1H H-8

Solvent: DMSO-d₆

Table 4: Experimental ¹³C NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Chemical Shift (δ) ppm Assignment

161.7 C=O

150.0 C=O

140.1 C-Ar

137.5 C-Ar

128.9 C-Ar

117.8 C-Ar

116.2 C-Ar

113.8 C-Ar (C-Br)
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Solvent: DMSO-d₆

Table 5: Mass Spectrometry Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

m/z (calculated) m/z (found) Ion

240.9607 240.9602 [M+H]⁺

Ionization Method: ESI-HRMS

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5-Bromoquinazoline-
2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Bromoquinazoline-2,4-diamine in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube. The choice of solvent can influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a standard 30° or 45° pulse angle.

Set a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence.
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Set the spectral width to approximately 220 ppm.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 5-Bromoquinazoline-2,4-diamine with 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 5-Bromoquinazoline-2,4-diamine (e.g., 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped

with an appropriate ion source, such as Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI).
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Data Acquisition:

Infuse the sample solution into the ion source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The expected monoisotopic mass for C₈H₇BrN₄ is approximately 237.985 g/mol .

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation

pattern if tandem MS (MS/MS) is performed to gain further structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 5-Bromoquinazoline-2,4-diamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b052211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of 5-Bromoquinazoline-2,4-diamine
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-
Bromoquinazoline-2,4-diamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b052211#spectroscopic-data-nmr-ir-ms-
for-5-bromoquinazoline-2-4-diamine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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